molecular formula C12H18N4O6 B12590841 2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine CAS No. 602308-59-8

2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine

Cat. No.: B12590841
CAS No.: 602308-59-8
M. Wt: 314.29 g/mol
InChI Key: DAAYHGVHJRKRAU-IVZWLZJFSA-N
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Description

2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine is a synthetic nucleoside analog It is structurally related to cytidine, a naturally occurring nucleoside

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine typically involves multiple steps. One common approach is the modification of cytidine derivatives. The process may include:

    Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl or acyl protecting groups.

    Nucleophilic Substitution: The protected cytidine undergoes nucleophilic substitution reactions to introduce the hydroxyimino and N-hydroxy groups.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cytidine derivatives.

Scientific Research Applications

2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in DNA and RNA interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties.

Mechanism of Action

The mechanism of action of 2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal cellular processes such as DNA replication and transcription. The hydroxyimino and N-hydroxy groups may also interact with specific enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxy-5-hydroxycytidine
  • 2’-Deoxycytidine

Comparison

2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine is unique due to the presence of both hydroxyimino and N-hydroxy groups. These functional groups confer distinct chemical reactivity and biological activity compared to other cytidine analogs. For example, 2’-Deoxy-5-hydroxycytidine lacks the hydroxyimino group, which may result in different biological interactions and applications.

Properties

CAS No.

602308-59-8

Molecular Formula

C12H18N4O6

Molecular Weight

314.29 g/mol

IUPAC Name

4-(hydroxyamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyiminopropyl)pyrimidin-2-one

InChI

InChI=1S/C12H18N4O6/c1-6(14-20)2-7-4-16(12(19)13-11(7)15-21)10-3-8(18)9(5-17)22-10/h4,8-10,17-18,20-21H,2-3,5H2,1H3,(H,13,15,19)/t8-,9+,10+/m0/s1

InChI Key

DAAYHGVHJRKRAU-IVZWLZJFSA-N

Isomeric SMILES

CC(=NO)CC1=CN(C(=O)N=C1NO)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC(=NO)CC1=CN(C(=O)N=C1NO)C2CC(C(O2)CO)O

Origin of Product

United States

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